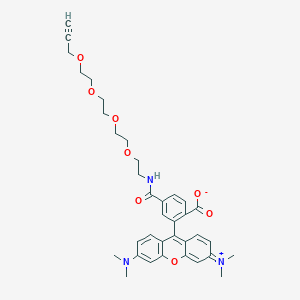
3-Ethyl-6-fluoroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-fluoroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the 6-position of the quinazolinone ring enhances the compound’s biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-fluoroquinazolin-4-one typically involves the cyclocondensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 6-fluoroanthranilic acid with ethyl isocyanate under reflux conditions to form the desired quinazolinone derivative . Another approach involves the use of alkyl bromides under phase transfer catalysis conditions to introduce the ethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-6-fluoroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The fluorine atom in the 6-position can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals, including plant virucides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-fluoroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as dihydrofolate reductase and kinases, leading to the disruption of cellular processes. It also acts as an antagonist of certain receptors, modulating signal transduction pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinazolin-4-one: Similar structure but lacks the ethyl group at the 3-position.
3-Propyl-6-fluoroquinazolin-4-one: Similar structure with a propyl group instead of an ethyl group.
6-Chloroquinazolin-4-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-Ethyl-6-fluoroquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the fluorine atom at the 6-position. This combination enhances its biological activity and stability compared to other quinazolinone derivatives .
Propriétés
Formule moléculaire |
C10H9FN2O |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
3-ethyl-6-fluoroquinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 |
Clé InChI |
CXXQQCHYMHUVAY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(C1=O)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)



